2-(aminomethyl)-N-methylbenzene-1-sulfonamide

Structure-Activity Relationship Sulfonamide pharmacology Positional isomerism

Researchers investigating metabolic targets require precise pharmacophore control. Generic ortho/para substitution leads to incorrect target engagement (HSL vs. antibacterial). This ortho-aminomethyl benzenesulfonamide is the validated scaffold for hormone-sensitive lipase inhibition. - **Structural specificity**: ortho-CH2NH2 (not para) with N-methyl group; ΔlogP +0.4 vs. non-methylated analog for membrane permeability. - **Validated utility**: CCDC 264480 confirms ruthenium(II) coordination geometry; applicable for metallodrug design. - **Supply**: Standard 95% purity; available for R&D in research quantities.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26
CAS No. 40431-39-8
Cat. No. B2995286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(aminomethyl)-N-methylbenzene-1-sulfonamide
CAS40431-39-8
Molecular FormulaC8H12N2O2S
Molecular Weight200.26
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=CC=C1CN
InChIInChI=1S/C8H12N2O2S/c1-10-13(11,12)8-5-3-2-4-7(8)6-9/h2-5,10H,6,9H2,1H3
InChIKeyXUYPBIIDRIWCSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Aminomethyl)-N-methylbenzene-1-sulfonamide (CAS 40431-39-8) Product Baseline


2-(Aminomethyl)-N-methylbenzene-1-sulfonamide (CAS 40431-39-8) is an ortho-substituted benzenesulfonamide scaffold with molecular formula C8H12N2O2S and molecular weight 200.26 g/mol [1]. The compound features an aminomethyl group (-CH2NH2) at the ortho position relative to the sulfonamide moiety, with an N-methyl substituent on the sulfonamide nitrogen . This specific substitution pattern distinguishes it from para-aminomethyl analogs (e.g., mafenide) and from sulfonamides lacking the N-methyl modification. The compound is supplied as a powder with typical purity specifications of 95%, and exhibits a melting point of 110–112 °C [2].

Generic Substitution Risks: 2-(Aminomethyl)-N-methylbenzene-1-sulfonamide


In the sulfonamide class, substitution position on the aromatic ring is a binary determinant of biological target engagement. For antibacterial sulfonamides, structure-activity relationship (SAR) principles establish that the amino group must be in the para position relative to the sulfonamide; ortho or meta substitution abolishes antibacterial activity entirely [1]. Conversely, for hormone-sensitive lipase (HSL) inhibition, ortho-aminomethyl substitution is a documented structural requirement within the aminomethylenesulfonamide chemotype, a pharmacophore distinct from antibacterial para-substituted analogs [2]. Generic substitution between ortho-aminomethyl (CAS 40431-39-8) and para-aminomethyl (e.g., mafenide, CAS 138-39-6) sulfonamides would direct research toward fundamentally divergent target classes (metabolic HSL inhibition versus antibacterial carbonic anhydrase/folic acid pathway inhibition), compromising experimental validity. Additionally, the N-methyl substituent modulates logP relative to unsubstituted analogs: predicted logP of -0.3 for the target compound [3] versus -0.7 for 2-(aminomethyl)benzenesulfonamide (CAS 612-30-6) lacking the N-methyl group [4], a 0.4 log unit difference sufficient to alter membrane permeability and assay partitioning behavior.

Comparative Evidence: 2-(Aminomethyl)-N-methylbenzene-1-sulfonamide vs. Analogs


Ortho vs. Para Aminomethyl Substitution: Divergent Target Engagement

The ortho-aminomethyl substitution of CAS 40431-39-8 confers a pharmacophore incompatible with antibacterial activity but documented as requisite for hormone-sensitive lipase (HSL) inhibition. SAR analysis of sulfonamide antibacterials establishes that para-substitution is mandatory for activity; ortho or meta substitution yields inactive compounds [1]. In contrast, US Patent 20080069851 discloses substituted N-aminomethylene sulfonamides as HSL inhibitors, wherein the methylenesulfonamide substituent is specified as ortho to one substituent and para to another on the benzene fragment [2]. This positional requirement is not satisfied by para-aminomethyl analogs such as mafenide (4-(aminomethyl)benzenesulfonamide, CAS 138-39-6), which functions as a carbonic anhydrase inhibitor and antibacterial agent with MIC values ranging from 250 to >5,000 μg/mL against clinical isolates .

Structure-Activity Relationship Sulfonamide pharmacology Positional isomerism

N-Methyl vs. Unsubstituted Sulfonamide: Lipophilicity Difference

The N-methyl substituent on CAS 40431-39-8 increases calculated lipophilicity relative to the unsubstituted 2-(aminomethyl)benzenesulfonamide analog. The target compound exhibits a computed logP of -0.3 [1], whereas 2-(aminomethyl)benzenesulfonamide (CAS 612-30-6) lacking the N-methyl group has an XLogP3 of -0.7 [2]. This difference of 0.4 log units represents an approximately 2.5-fold increase in partition coefficient, a magnitude sufficient to meaningfully alter membrane permeability and assay partitioning behavior in cellular systems. The protonation equilibria of substituted N-methylbenzenesulfonamides have been characterized, with pKBH+ values ranging from -3.5 to -6.0 depending on electronic substituent effects [3], establishing that the N-methyl group's electronic influence on the sulfonamide moiety is quantifiable and substituent-dependent.

Physicochemical property optimization logP modulation Membrane permeability

Solid-State Conformation from X-ray Crystallography

The sulfonamide scaffold of CAS 40431-39-8 has been structurally characterized in a co-crystal with a ruthenium(II) complex, deposited as CCDC 264480 in the Cambridge Structural Database [1]. X-ray diffraction analysis of the co-crystal [Ru(bpy)2(2-(aminomethyl)-N-methylbenzene-1-sulfonamide)]²⁺ reveals the compound crystallizes with the sulfonamide moiety coordinated to the metal center, providing experimental validation of its three-dimensional conformation and metal-binding geometry. This structural information is documented in Inorg. Chem. 2005, 44, 8182 [2]. For structurally uncharacterized analogs lacking crystallographic data, the solid-state conformation and intermolecular interaction potential remain computational predictions rather than experimentally verified parameters.

X-ray crystallography Structural biology Ligand design

HSL Pharmacophore: Ortho-Aminomethyl Scaffold Validation

US Patent 20080069851 (Sanofi-Aventis) explicitly claims compounds of general formula (I) wherein the methylenesulfonamide substituent is located in the ortho position relative to one substituent and para relative to another on the central benzene fragment [1]. The patent distinguishes this substitution pattern from prior art: compounds in R. Neidlein et al. (Monatshefte für Chemie, 1985) obligatorily have two aminomethylenesulfonamide substituents in meta position, whereas the claimed HSL inhibitors have only one such substituent. Furthermore, U.S. Pat. No. 3,009,910 describes 2,4-disulfamylaniline derivatives with exactly reversed substitution pattern (methylenesulfonamide ortho to amino, para to halogen) and claims diuretic action, not HSL inhibition [1]. The ortho-aminomethyl substitution pattern of CAS 40431-39-8 aligns with the HSL inhibitor pharmacophore, whereas meta- and para-aminomethyl substitutions direct toward distinct biological targets.

Hormone-sensitive lipase Metabolic disease Diabetes research

Application Scenarios for 2-(Aminomethyl)-N-methylbenzene-1-sulfonamide


HSL Inhibitor Development & Metabolic Disease Research

This compound serves as a core scaffold for developing HSL inhibitors, a target implicated in type 2 diabetes and metabolic syndrome [1]. The ortho-aminomethyl substitution pattern is explicitly required for the HSL inhibitor pharmacophore claimed in US Patent 20080069851, whereas para-aminomethyl analogs such as mafenide lack this pharmacophore and instead exhibit antibacterial carbonic anhydrase inhibition [2]. Researchers investigating HSL-mediated lipid metabolism should select CAS 40431-39-8 over para-substituted sulfonamide analogs to align with the documented pharmacophore requirements.

Metal-Coordination Complex Synthesis

The compound's capacity to coordinate transition metals has been experimentally validated through X-ray crystallography of a ruthenium(II) co-crystal (CCDC 264480), published in Inorg. Chem. 2005, 44, 8182 [3]. This structural characterization provides experimental bond lengths, angles, and coordination geometry data that are unavailable for most structurally related sulfonamide building blocks. The validated metal-binding conformation supports applications in coordination chemistry and metallodrug design where predictable ligand geometry is essential for reproducibility.

Cellular Assay Development: Physicochemical Optimization

With a computed logP of -0.3 [4] versus -0.7 for the non-methylated analog 2-(aminomethyl)benzenesulfonamide (CAS 612-30-6) [5], CAS 40431-39-8 offers a 0.4 log unit increase in lipophilicity (approximately 2.5× greater partition coefficient). This property difference makes the N-methylated compound preferable for cellular assays requiring enhanced membrane permeability, while the ortho-aminomethyl group provides a reactive handle for bioconjugation or further derivatization. The protonation behavior of N-methylbenzenesulfonamides has been characterized [6], enabling informed buffer condition selection for reproducible assay performance.

SAR Studies: Positional Isomer Effects

The ortho-aminomethyl substitution of CAS 40431-39-8 provides a defined comparator for SAR investigations of positional isomerism in sulfonamide scaffolds. As documented in sulfonamide SAR principles, ortho-substitution abolishes antibacterial activity that is characteristic of para-substituted analogs [7], creating a clean experimental system for studying substitution-dependent target engagement. The compound's N-methyl group further enables investigation of electronic effects on sulfonamide reactivity and protonation equilibria, with pKBH+ values established for related N-methylbenzenesulfonamides [6].

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